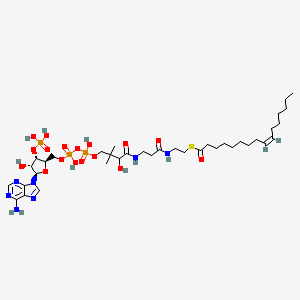

Palmitoleoyl coenzyme A lithium salt

Description

BenchChem offers high-quality Palmitoleoyl coenzyme A lithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palmitoleoyl coenzyme A lithium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H64N7O17P3S |

|---|---|

Molecular Weight |

1003.9 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-9-enethioate |

InChI |

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,24-26,30-32,36,47-48H,4-8,11-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-/t26-,30-,31-,32?,36-/m1/s1 |

InChI Key |

QBYOCCWNZAOZTL-WBSUCYAFSA-N |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Biological Role of Palmitoleoyl Coenzyme A in Lipid Metabolism

Executive Summary: The Monounsaturated Checkpoint

Palmitoleoyl Coenzyme A (C16:1n-7-CoA) is not merely a metabolic intermediate; it functions as a critical rheostat in cellular lipid homeostasis. While its saturated precursor, Palmitoyl-CoA (C16:0-CoA), acts as a rigid signaling molecule that can "lock" mitochondrial function and induce lipotoxicity, Palmitoleoyl-CoA represents the "escape valve."

Generated exclusively by Stearoyl-CoA Desaturase 1 (SCD1), the conversion of C16:0-CoA to C16:1n-7-CoA alters the physical chemistry of the acyl chain, introducing a cis-double bond at the Delta-9 position.[1] This structural kink prevents the allosteric inhibition of key metabolic enzymes (such as Acetyl-CoA Carboxylase and the Adenine Nucleotide Translocator) and facilitates rapid incorporation into neutral lipids. This guide dissects the mechanistic role of Palmitoleoyl-CoA, differentiating its intracellular CoA-bound functions from the extracellular signaling of free palmitoleate (the "lipokine").

Biosynthesis and Enzymology: The SCD1 Gatekeeper

The intracellular concentration of Palmitoleoyl-CoA is tightly controlled by the rate-limiting enzyme SCD1 (Stearoyl-CoA Desaturase-1).[2]

The Desaturation Mechanism

SCD1 resides in the endoplasmic reticulum (ER) membrane.[2][3] It catalyzes the

-

Substrate Specificity: While SCD1 acts on both Stearoyl-CoA (C18:0) and Palmitoyl-CoA (C16:0), the conversion of C16:0 to C16:1n-7 is distinct because C16:1n-7 is rarely elongated further in humans, making it a terminal marker of de novo desaturation flux.

-

Kinetic Implications: The introduction of the cis bond lowers the phase transition temperature of the acyl chain. C16:0-CoA is solid-like at physiological temperatures, promoting rigid membrane domains; C16:1-CoA is fluid, disrupting these domains.

Pathway Visualization

The following diagram illustrates the pivotal role of SCD1 in diverting pathogenic C16:0-CoA toward the protective C16:1-CoA pool.

Figure 1: The SCD1 Desaturation Checkpoint. Palmitoyl-CoA accumulation inhibits its own synthesis (ACC) and mitochondrial function. SCD1 converts it to Palmitoleoyl-CoA, which is rapidly sequestered into TAGs or Phospholipids.

Metabolic Fate & Allosteric Regulation[1][6]

The biological distinction between C16:0-CoA and C16:1-CoA is defined by their differential binding to regulatory proteins.

The "Lock" vs. The "Key"

-

Adenine Nucleotide Translocator (ANT):

-

C16:0-CoA Effect: Potently inhibits ANT, preventing ADP entry into the mitochondrial matrix. This "locks" the mitochondria, increasing membrane potential (

) and driving ROS production. -

C16:1-CoA Effect: Due to the bent acyl chain, C16:1-CoA has significantly reduced affinity for the ANT inhibitory site. High SCD1 activity therefore relieves mitochondrial stress by lowering the C16:0-CoA pool.

-

-

Acetyl-CoA Carboxylase (ACC):

-

C16:0-CoA is a feedback inhibitor of ACC (the first step of lipogenesis). C16:1-CoA is a weaker inhibitor, allowing lipogenesis to continue so long as desaturation is active.

-

Anti-Inflammatory Signaling (5-LOX)

Recent biochemical data suggests Palmitoleoyl-CoA acts as a specific inhibitor of 5-Lipoxygenase (5-LOX) (

-

Mechanism: By inhibiting 5-LOX, intracellular Palmitoleoyl-CoA dampens the production of leukotrienes (pro-inflammatory mediators). This provides a mechanistic link between "healthy fat" metabolism and reduced inflammation.

Cardiolipin Remodeling

In high-energy tissues (heart, skeletal muscle), Palmitoleoyl-CoA serves as a substrate for Tafazzin and ALCAT1 during cardiolipin remodeling.

-

Impact: Incorporation of C16:1 into cardiolipin (replacing C16:0) increases the flexibility of the inner mitochondrial membrane, optimizing the assembly of Electron Transport Chain (ETC) supercomplexes.

Experimental Protocol: Quantification of Acyl-CoAs

To study these pathways, precise quantification of the CoA esters (not just total fatty acids) is required. The following protocol is validated for extracting and analyzing Long-Chain Acyl-CoAs (LCACoAs) while preventing thioester hydrolysis.

Sample Preparation (Critical Steps)

Objective: Prevent deacylation and interconversion.

-

Harvest: Flash freeze tissue (Liver/Adipose/Cell Pellet) immediately in liquid nitrogen.

-

Extraction Buffer: Use Isopropanol:Phosphate Buffer (pH 7.0) or Acetonitrile:Water with mild acidification. Avoid strong alkaline conditions which hydrolyze the thioester bond.

-

Internal Standard: Spike with C17:0-CoA (Heptadecanoyl-CoA) prior to homogenization.

LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

| Parameter | Setting / Description |

| Column | C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water + 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH ~9) |

| Mobile Phase B | Acetonitrile + 10 mM Ammonium Acetate |

| Gradient | 0-1 min: 5% B; 1-10 min: Linear to 95% B; Hold 2 min. |

| Ionization | ESI Positive Mode (Acyl-CoAs ionize well as |

| MRM Transitions | Monitor specific parent -> fragment transitions (Neutral loss of 507 Da is common for CoA). |

Specific MRM Transitions:

-

Palmitoyl-CoA (C16:0):

-

Palmitoleoyl-CoA (C16:1):

-

Stearoyl-CoA (C18:0):

Analytical Workflow Diagram

Figure 2: Validated workflow for Acyl-CoA quantification. High pH mobile phase is crucial for peak shape of CoA esters.

Therapeutic Implications

Metabolic Disease (NASH/Diabetes)

-

The Paradox: High SCD1 activity is often seen in obesity (converting excess carbs to fat). However, inhibiting SCD1 can cause liver toxicity (NASH) because C16:0-CoA accumulates, triggering the "lock" on mitochondria and inducing apoptosis via the Unfolded Protein Response (UPR).

-

Drug Strategy: Therapeutic strategies now focus on partial inhibition or liver-specific modulation to balance the prevention of lipogenesis (low C16:1) with the avoidance of lipotoxicity (high C16:0).

Cancer Metabolism

-

Tumor Growth: Rapidly dividing cancer cells require fluid membranes. They often upregulate SCD1 to maintain a high C16:1/C16:0 ratio.

-

Target: SCD1 inhibitors (e.g., A939572) induce cancer cell death by "stiffening" the membrane and causing accumulation of cytotoxic C16:0-CoA.

References

-

Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism.[1][3][4][5][6] Progress in Lipid Research.

-

Ciapaite, J., et al. (2006). Metabolic control of mitochondrial properties by adenine nucleotide translocator determines palmitoyl-CoA effects.[7][8] Biochemical Journal.

-

Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry.

-

Cao, J., et al. (2004).[9] Identification of a novel mitochondrial cardiolipin remodeling enzyme, ALCAT1.[10] Journal of Biological Chemistry.

-

Wiesner, P., et al. (2023). Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. Biomolecules.[1][11][4][6][7][9][10][12][13][14]

-

Li, L., et al. (2010).[9] Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Lipid Research.[3]

Sources

- 1. Inhibition of SCD1 impairs palmitate-derived autophagy at the step of autophagosome-lysosome fusion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Reduced levels of SCD1 accentuate palmitate-induced stress in insulin-producing β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA desaturase-1 (SCD1) augments saturated fatty acid-induced lipid accumulation and inhibits apoptosis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Effect of palmitoyl-CoA binding with adenine nucleotide translocase on energization of mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modular kinetic analysis of the adenine nucleotide translocator-mediated effects of palmitoyl-CoA on the oxidative phosphorylation in isolated rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiolipin remodeling: a regulatory hub for modulating cardiolipin metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human Trifunctional Protein Alpha Links Cardiolipin Remodeling to Beta-Oxidation | PLOS One [journals.plos.org]

- 11. natap.org [natap.org]

- 12. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 13. Mechanism for Remodeling of the Acyl Chain Composition of Cardiolipin Catalyzed by Saccharomyces cerevisiae Tafazzin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On the mechanism of protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Stearoyl-CoA Desaturase (SCD1) in the Synthesis and Metabolic Significance of Palmitoleoyl-CoA (C16:1-CoA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal, rate-limiting enzyme embedded in the endoplasmic reticulum that orchestrates the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acid (SFA) precursors.[1][2][3] Its primary function involves the Δ9-cis desaturation of palmitoyl-CoA (C16:0-CoA) and stearoyl-CoA (C18:0-CoA) to produce palmitoleoyl-CoA (C16:1-CoA) and oleoyl-CoA (C18:1-CoA), respectively.[4][5][6][7] The product, palmitoleoyl-CoA, is not merely a component for storage lipids but also functions as a critical signaling molecule—a lipokine—that modulates systemic metabolic homeostasis. Given its profound influence on lipid metabolism, membrane biology, and cellular signaling, dysregulation of SCD1 is intimately linked with a spectrum of pathologies, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), and cancer.[2][8][9][10] Consequently, SCD1 has emerged as a high-priority target for therapeutic intervention.[1] This technical guide provides an in-depth exploration of the enzymatic function of SCD1 with a specific focus on the synthesis of C16:1-CoA, its complex regulatory network, its downstream metabolic and signaling functions, and robust methodologies for its quantification in research and drug development settings.

Section 1: The SCD1 Enzymatic Machinery and Catalytic Mechanism

SCD1 is an integral membrane protein located in the endoplasmic reticulum (ER), with its highest expression in lipogenic tissues like the liver and adipose tissue.[5][11][12] Structurally, the enzyme features four transmembrane domains with its N- and C-termini facing the cytoplasm.[7][13] The catalytic core contains a di-iron center, coordinated by conserved histidine motifs, which is essential for the desaturation reaction.[7][13]

The conversion of a saturated fatty acyl-CoA to its monounsaturated counterpart is an oxidative process that requires a multi-component electron transport chain.[6][7] The electrons are transferred from NADH to the flavoprotein NADH-cytochrome b5 reductase, then to the electron acceptor cytochrome b5, and finally to SCD1.[7] Molecular oxygen serves as the terminal electron acceptor, which is ultimately reduced to water.[6][7] The enzyme exhibits a strong preference for acyl-CoAs with a chain length of 16 to 18 carbons.[3][7][13]

The catalytic cycle can be visualized as a coordinated flow of substrates and electrons to achieve the precise insertion of a double bond.

Section 2: Transcriptional and Post-Translational Regulation of SCD1

The expression and activity of SCD1 are meticulously controlled by a complex network of nutritional and hormonal signals, making it a central node in metabolic regulation.[4][14] This tight regulation ensures that the synthesis of MUFAs is precisely matched to the cell's metabolic state.

Key Regulatory Factors:

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master transcriptional regulator of lipogenesis, SREBP-1c is a potent activator of the SCD1 gene.[12][13] High-carbohydrate diets and insulin signaling strongly induce SREBP-1c, leading to increased SCD1 expression and MUFA synthesis.[4][15]

-

Liver X Receptor (LXR): LXRs, which are nuclear receptors that sense cellular cholesterol levels, can also directly activate SCD1 transcription.[13][16]

-

Polyunsaturated Fatty Acids (PUFAs): In contrast to carbohydrates, dietary PUFAs are powerful suppressors of SCD1 gene expression.[4][15] They act primarily by inhibiting the processing and activation of SREBP-1c.

-

Hormonal Control: Insulin is a primary inducer of SCD1 expression, consistent with its role in promoting energy storage.[4][14] Conversely, hormones like leptin and glucagon, which signal energy deficit, suppress SCD1 expression.[4][14]

The convergence of these signals on the SCD1 promoter highlights its critical role as a metabolic gatekeeper.

Section 3: Metabolic Fate and Signaling Role of Palmitoleoyl-CoA (C16:1-CoA)

The palmitoleoyl-CoA (C16:1-CoA) synthesized by SCD1 is a branch-point metabolite with two primary fates: incorporation into complex lipids or acting as a signaling molecule.

-

Esterification into Complex Lipids: The most immediate fate of newly synthesized C16:1-CoA is its esterification into various lipid species, including triglycerides (TGs) for energy storage, and phospholipids and cholesterol esters, which are integral components of cellular membranes.[5][6] The introduction of the cis-double bond by SCD1 is critical for maintaining the fluidity and biophysical properties of cell membranes.[5][17]

-

Palmitoleate (C16:1n7) as a Lipokine: De-esterified palmitoleate can be released from tissues (primarily adipose tissue) and circulate in the blood, acting as a hormone-like signaling molecule, or "lipokine." It has been shown to exert beneficial effects on distant tissues, most notably improving insulin sensitivity in muscle and suppressing lipogenesis in the liver. This inter-organ communication underscores the systemic importance of SCD1 activity.

The accumulation of the substrate, palmitoyl-CoA, due to either SCD1 inhibition or metabolic overload, can have detrimental effects.[9][18] Palmitoyl-CoA is a precursor for the synthesis of pro-apoptotic ceramides and can induce ER stress and inflammation, a phenomenon known as lipotoxicity.[9][18][19] Therefore, the conversion of C16:0-CoA to C16:1-CoA by SCD1 is a critical mechanism for shuttling potentially harmful SFAs into a less toxic, more versatile pool of MUFAs.[9]

Section 4: Methodologies for Quantifying SCD1 Activity

Accurate measurement of SCD1 activity is fundamental for both basic research into lipid metabolism and for the preclinical evaluation of therapeutic inhibitors. The primary strategy involves tracking the conversion of a labeled saturated substrate to its monounsaturated product.

Protocol 1: Microsomal SCD1 Activity Assay

This in vitro assay provides a direct measure of enzyme activity using a purified source of the enzyme (microsomes), which are vesicles of fragmented ER.

Rationale: Using isolated microsomes allows for the study of the enzyme in its native lipid environment, free from confounding cellular metabolic pathways. A deuterium-labeled substrate is used to distinguish the enzymatic product from endogenous, unlabeled fatty acids, enabling precise quantification by mass spectrometry.

Step-by-Step Methodology:

-

Microsome Preparation:

-

Homogenize fresh or frozen liver tissue from a relevant species (e.g., rat, mouse) in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) on ice.

-

Perform differential centrifugation: first, a low-speed spin (e.g., 10,000 x g for 20 min) to pellet nuclei and mitochondria, followed by a high-speed ultracentrifugation of the supernatant (e.g., 100,000 x g for 60 min) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.2)

-

NADH (cofactor, final concentration ~1-2 mM)

-

ATP and Coenzyme A (for in-situ substrate activation if starting with fatty acid, or omitted if using acyl-CoA)

-

Microsomal protein (e.g., 50-100 µg)

-

(Optional) Test inhibitor compound at desired concentrations. Pre-incubate for 10-15 minutes.

-

-

Initiate the reaction by adding the deuterium-labeled substrate, d7-Stearoyl-CoA (or d7-Palmitoyl-CoA), to a final concentration near the Km value (~10 µM).

-

Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Quenching and Lipid Extraction:

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) for saponification of the acyl-CoAs to free fatty acids.

-

Acidify the mixture (e.g., with formic acid) and extract the total lipids using a solvent system like hexane/isopropanol or a modified Folch extraction (chloroform/methanol).[20]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

-

LC/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable mobile phase.

-

Inject the sample into a liquid chromatography-mass spectrometry (LC/MS) system.

-

Separate the labeled substrate (e.g., d7-stearic acid) from the labeled product (e.g., d7-oleic acid) using a C18 reverse-phase column.

-

Quantify the peak areas for both substrate and product using selected ion monitoring (SIM) for their respective mass-to-charge ratios.

-

Calculate SCD1 activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

-

Protocol 2: Cell-Based SCD1 Activity Assay

This assay measures SCD1 activity within intact cells, providing insights into the enzyme's function in a more physiological context, including the influence of cellular substrate pools and regulatory networks.

Rationale: A cell-based assay is crucial for evaluating the cellular potency of SCD1 inhibitors, as it accounts for factors like cell permeability and target engagement in a living system.[21]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HepG2, 3T3-L1 adipocytes) to confluence in multi-well plates (e.g., 24-well).

-

Wash the cells and replace the growth medium with serum-free medium containing the test inhibitor compound or vehicle control.

-

Incubate for a sufficient duration (e.g., 1-24 hours) to allow for compound uptake and target engagement.

-

-

Substrate Labeling:

-

Add a deuterium-labeled fatty acid (e.g., d8-palmitic acid) directly to the cell culture medium. The cells will take up the fatty acid and convert it intracellularly to its acyl-CoA derivative, which then becomes a substrate for SCD1.

-

Incubate for a defined period (e.g., 4-8 hours) to allow for substrate uptake and conversion.

-

-

Cell Lysis and Lipid Extraction:

-

Aspirate the medium and wash the cell monolayer with cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lyse the cells and perform a total lipid extraction directly from the well using a suitable solvent system (e.g., hexane/isopropanol).

-

-

Saponification and Analysis:

-

The subsequent steps of saponification, acidification, re-extraction, and LC/MS analysis are identical to steps 3 and 4 of the microsomal assay protocol.

-

-

Data Interpretation:

-

The activity is typically expressed as a "Desaturation Index" (DI), which is the ratio of the product peak area to the sum of the substrate and product peak areas: DI = [Product] / ([Substrate] + [Product]).[22][23]

-

Inhibitor potency is determined by calculating the IC50 value from a dose-response curve of the Desaturation Index versus inhibitor concentration.

-

Data Presentation: Comparing Substrate Preference

While both are primary substrates, SCD1 often shows different efficiencies for C16:0-CoA and C18:0-CoA, which can be quantified by their Michaelis-Menten constant (Km).

| Substrate | Typical Km (µM) | Primary Product | Reference |

| Palmitoyl-CoA (C16:0-CoA) | ~5-15 | Palmitoleoyl-CoA (C16:1-CoA) | |

| Stearoyl-CoA (C18:0-CoA) | ~5-15 | Oleoyl-CoA (C18:1-CoA) |

Note: Specific Km values can vary depending on the enzyme source and assay conditions.

Conclusion and Future Directions

Stearoyl-CoA Desaturase 1 is a master regulator of lipid homeostasis, and its synthesis of palmitoleoyl-CoA from palmitoyl-CoA is a critical metabolic control point. This reaction not only provides an essential building block for complex lipids but also generates a key lipokine signal for systemic metabolic regulation and mitigates SFA-induced lipotoxicity. The intricate regulation of SCD1 by diet and hormones places it at the crossroads of health and disease, making it a compelling target for drug development in metabolic disorders and oncology.

Future research will likely focus on developing tissue-specific SCD1 inhibitors to maximize therapeutic benefits while minimizing potential side effects from systemic inhibition.[9][18] Furthermore, a deeper understanding of the downstream signaling pathways activated by the SCD1 product, palmitoleate, will continue to unveil new avenues for therapeutic intervention in a wide range of human diseases. The robust methodologies detailed in this guide provide the essential tools for researchers and drug developers to continue exploring the multifaceted role of this critical enzyme.

References

- Mauvoisin, D., & Mounier, C. (2011). Hormonal and nutritional regulation of SCD1 gene expression. Biochimie. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYt-CJpXBfAbB9OMBhHDVZQL5F00nsUPZZAjJ6OnKUUJJMpH5z0AegzL3xbhE8kQvC42SY4X9yu5vxy8pHRKmqL-d-MYI6806d7RBpYCDcFnFGW7XbS3U4qxEJI6ze6kSjOq4=]

- Ntambi, J. M., & Miyazaki, M. (2004). Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism. Current Opinion in Lipidology. [https://vertexaisearch.cloud.google.

- Sampey, B. P., et al. (2011). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current Opinion in Lipidology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVzReWQJ4FOM1SuGnvcfuHNAEIRHUvMIfWzookZCE12uXL3aXLpAHqyYiyy3I9tXL64HYNEHlpqgQsOOUZBGLio_J9gcFIF480Hd0uXiqoO6sngheuYSxhcakh8XHhIPeSfUpdO26HFU8FcA==]

- St-Pierre, P., et al. (2021). The role of intestinal SCD1 in regulating metabolic health. Research With Rutgers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3w5Q8zde1B2qiNnyXArGUoMVhBt6RfML57NEVjgtFLUc8MfuqoG89zkSiQ9nxxVVbAw-YuDCFsq89SAJn-tXhZQkMF3p7SWoHE4930-ufZ7QMxn7ZkEb5RSfL-VQPSfUMSEKaT7U8BxzPTvw9mwMeZMaLxfdDNeNXLoRZON6Ifv4YrRciqLeyyhXIpx7zik29RXfBAJaSQYbsVhjn0ziRFUjvt68=]

- Uto, Y. (2016). Recent Progress in the Discovery and Development of Stearoyl CoA Desaturase Inhibitors. Chemistry and Physics of Lipids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcQYMU5T6F3n2bHzYEOCekLgYkMtv4oPDLbfPxvr1h5vhpBmUGj-yl9eQHHvjG0TguzHvRoavH5m6OGDjj9c-0g4IoXKHo6CYRJQjETz48rf3Jm9x6YZZD8HcAPOcVPWUCJ4k=]

- Kirad, S., et al. (2024). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzORDoULSD_OlBE5yOC_HQQq8_hJe2tzIc-MC5OmJh9ifj5n4V3PeTKRhuJd_qJbg7K1CcizVIqbCOSby8xq4hH8Pzva66BRL2OqxZb1T94U23Rhgp7IPQdkH_zhzfX4CjSfeO5CG97GTdvkMfInt1TLG4wH_1ALg=]

- Patsnap Synapse. (2024). What are SCD1 inhibitors and how do they work?. Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVEgHUbcLQYT7rO1ezT21OaaPZN7tKK7Juex6CuRQkKmIwahewPBDksTehy2P_Io4y7-BlAb01PDBFp3XXks2Sdfy_GxW4ljMrEOR1n-9G4w0zT3NZwTMPbY9CxGVvGGtk04ERYcARGn089sn0-PU_J9-szw2MQOM_zIT_sEgbZNQiCEln5r86IDMg]

- ResearchGate. (2025). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: Considerations for future drug discovery | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBqXU6JXuVT2qewkP9Me4gfOBdPCsgtyqV1Oz1okMP5CDcpNwfmOvjtoVNZzF1gvuNQQPm0PtqUQ9K7IYC8AIArZkKWfOb731Bc4NQX9Yrsif5u7sG_dcJX7DovFAVel4v1Lgy7Tv7DT_pNL5cNTuOW3lrLSwQZit7KIb3Uwhv6uwuyvfRu_VyXhf_B3Gdr-_WlL-OUsFn5NyRoJ94hPA_Vyz6J_cxMyuxm46Pe3aSLCz4-kh30br8s6YoLkjyNQzlfnSa5_tv7BE3qw7ztRSW9zC0vLaL4S8ZL7kq]

- Cho, Y., et al. (2021). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.

- Gutierrez, J. V., et al. (2006). Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance. Journal of Clinical Investigation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEweB7AAxmezXYOcrluQ3CwArygHr-UnWws409Xj2PNgKBe3n_W9USxfM-KmxPwq4TGxUSks-xsrZM9I8k_HWcTHlyiow2yz38gFmSWHjSMU1-AXXcCiChPxPSJVZ5I9Lr0]

- Wang, Y., & Wang, R. (2023). SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors. Biomedicine & Pharmacotherapy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaBaOAIb6PCv2YSxl6OBt7Tz_nfzolmXrqEqHVvuVBne1sYBA5EzfvfF-no4-dMScWprkuoPbQiB5b7202XuwSlfWT6PeM2FyHMRX3NfNNAe5SjaL6R01PYbW1Na8UoUaNeVc=]

- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015). SCD (stearoyl-CoA desaturase (delta-9-desaturase)). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDYpbpT13o2hM56B3PWe7x8mHwFwO6WiY3jCv93lFHBDwGLgeK9jR7QYebV-kQpa7Qc9Ps4FrnVsiKwgNsoR_SV0JCfzV7ao1M9wrGFiGGD6IHMKnWmhG9gpSvaY9zPipFpSrk0MOjNhDOFDNZ06WWCVUQnspBNJ_iFWolzL1VJKHIZUQqKrkdKByWxA0qKOddl_0lmt28z1A=]

- ResearchGate. (n.d.). Diagram of the SCD1 gene promoter. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH732Y0oeNUX_rQTlUu5_dCDKfJI5UU15jxfJlXbGQFWaUEGfCoUIDOJZ-d5Y2u60fE6AkQ6XxvTmzhQPm4Yx32pTWvHnsNJazPjJf5gdFRfulG9962Z-ni6QmQxR_gVrbLSNOUQ_2Ie8rieBm6n2pky9630HXy7l1xfWIC1klYqamEdHJ4Jd5QzpC0oCsY8VyxLqgKF2RM-A46lBfbg7CjsJFKLpCS7iC1Bs6fMjgQGB2HxKMXtCVADNSsUbmgClNTCjiq]

- Xu, J., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlHJT9w2NuLcmO94WKf5KtP9adhWDhvxSKO0D6dlgFhFm9krhZj2FPFYY91EpiTWOhDnzYlVysHMIkN4owNoiR4VX_fRrI4_1wUd_o9twcfIo6h3A71rVrVmnUDt11sHBllI=]

- ResearchGate. (2025). Hormonal and nutritional regulation of SCD1 gene expression. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMCAGcoe-Ph8NAdV2yP83DbAjq8_cEAYug5iBs8ks9UyTpFpHZzJGQNsN2vjPluaRCD2zcFgjowiJsQPzl1Sg2CjPT456sEdLYrkV_qON9hYNo7mP0jxVMuFozBKi-vnE2K3cY9jY1X-eqs76-9obwTdeZuX3UN8MDNKJbKoMzb-ccEz9TMyWna9ADhYxw23v7zcUT-_GgT5_cezNuUbvWQESUJhNTSA==]

- Tan, S. H., et al. (2015). Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway. Autophagy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAlgubcAe1tKbvaR7AMPi8mnMsNPOWOnuI0ryjxuVeWkRh9YwHjimxzBRpm8N-cgCg-MTGwet8zZKJ-HnKzwwFtw80Qgsiesh43ql7PF1voJnNUF4Cefa05BkohnsayC_ady-s3-qP5ebtCg==]

- Ntambi, J. M. (1992). Dietary regulation of stearoyl-CoA desaturase 1 gene expression in mouse liver. The Journal of Biological Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkamh7Epg7zYMx1oBKhapV-3WUJeEDrGpn5lGecn4oebBQA9mGR3QhHRJ2F95kxm6DAonLtla6oE2faCOOImkQ2uIXwyOUISaWz4scPH5uTEK6Iskmp0Vwaw17k84NqCLAyQ==]

- Wang, H., et al. (2021). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxLqYEZndxlyPB9WLOuWEhby_2p7AeByR8KxrSReKc_XtN5HYJ7ZQ-I5o7BlGWdgRnUsWn__ke1gIC9NZUFu9mdcbnS4ZacwBtyEE_7uumCj8wLktaJYmVmYR220caA6Xz_Uk=]

- Alonso-Bellido, I., et al. (2022). Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases. Nutrients. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyEyqLKmGcCEEVb8QghiVr5n1IJS3vQ2vxQDhM-NZewbDZk8Lf0e95JJ-Bw4oiZwO_Hhulv0zEJEdWUX3GPMbmmG_occdjTDQtinVCaLj1H-PzPT5gDMHwtarpf4t_GNfSXZGbLsH6Tm4gXw==]

- Ntambi, J. M., & Miyazaki, M. (2003). Biochemical and physiological function of stearoyl-CoA desaturase. Lipids. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWxuLsGTBanTrQ6g5PKKO3AAg_0uB97UDx3sNgY7XkXMAx4QJLSpSTDx7VXRpZsv4dp3lRuM22f0D1tGFbbp7JHprgGOhIYVY3ERZEgUgHVzmp-0qyA9Bvk-GwWYibxrelvjV2g1bZf4A_LQ==]

- Christensen, M., et al. (2010). A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC. Journal of Chromatography B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES-_e8n4GKBKe_NmWbVpFxWtiowxm4NVUrlTqpu5esWqA-EhlAXp_2M3dkBdrW_fubZIvbXuAtZJOoF9HbuoluyMWWgAN_yNE0F6vVlms0kCOeU54AwLyR5RbbAkL3iEwHrLA=]

- Westerbacka, J., et al. (2009). Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver. Diabetes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtvfr4cABDRAyZ4I2zUvus0msxZUaiceOD7P5FJ-M1mqowfyre7N930UlvdW88aK9Df8zADZrE2gFSPVIvl7qpDuHscsEkNgXG_fF8OmZPEhbf8Br7eMjG-WfitpErBUr_ARXn3kNJMdbxHfzDFjqmP6vNRVrSR1QC4K1sHy62N9kfRcP5jcrN0kKlck66tzl_CnLAYH29YwsH3iXaw3GB381Sg5VOd_y9]

- Mayo Clinic. (n.d.). Cancer Biology and Translational Research - SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV_6cK4WcpM_a2uq4IXrRq0h0NOInDrAnDYCvrkNWuANlcRKIuN8cltTFmm0BYySS3lnDOWBFgc4YbVCkVwTzXiMuSuXSAItfPF6BmTLekE5xkV_km9_7e38rAR9lksqeQW0BirgOy0aW-rGxIkvV3DRugVEuNr3en-gUeigjCNfOnGrBzGt2Quumw8tV3XyGOkoJmP3A9miUTyfn9ZGu_VgckzW3W1EklbswGpbteOUz5CM_zWWB]

- Liu, Y., et al. (2014). Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors. Journal of Lipid Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOsgO3t0F05BsZypwJe0ebIWAR0bJbXTQkkr9UIgh4CouXV3cHcZUY4IR2_lGyhvB-o9lkCeXG3r99uJUI0g_tC_bV3dsG6xmI5Cy_PDNFL4A55Ldj05eOcr2RuDCTqBvGrMixuajZB2ljJw==]

- Soulard, P., et al. (2008). Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. Journal of Biomolecular Screening. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_3HzFyZMiM4Izue2rhW8PBfVVRcNm8L-7ALVFC5_ql6Gmx8ub7ecGPdrgMX3_7_q2KvHhvelKcDk1n1GAigArnghTRg-elR585ko28FFTDb6szWmNUydGF-TIL2IjABTWaW0=]

- Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism. Progress in Lipid Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBT_qdOQNbsyqKpNa72mqKKu7fe6LMK8U0gAPI_Q4XCgBbgXw_6TPWGhd0o5PxREIoPlxoOEz6SQ2I6vYzMYrPPf5TWCzaTGUahh48D1FrllUnV4CdlAY2bN1fyQOB7-tqUsQZo3zlM2YxV-wTgEV-nFYEIkJlbUKEP4Irzbp4Ghvrl4N7dnRPFGY_q9Y7Jsy0IWDF3sfcduyofNxixuR8Xhbtvp0dRb4=]

- ResearchGate. (n.d.). Scd1 activity, mRNA, and protein levels in Scd1 þ/þ and Scd1 À/À mice... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFzCdAZ_UA-xuRA1e-mMbkS_gy-zmgjBCYr7wujkF_0KghfZKrrv6IHGG4XfUNNStmpe1WHvAAEHU7Nlu1-HZLoa-Zjawjn4wVaoSpBdtmLE9TQA-DYKpx3AvP_MyGBTB-9UejD0oue63_AzHp3ifZXAoeIyNC06WFyEzmdlTWM3UbTTG0G_5FoVI9dOGePfaA0cCOa6_4u91i1V59dISrnng7MdeCkSQA6x07RIdtEON1wCRQvxYTtw07Z7HUTjirzA==]

- MedChemExpress. (n.d.). Stearoyl-CoA Desaturase (SCD). MedChemExpress. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHADLOJqVa8uRLlRpeHMh3IHRKidRGxkWqcIJ2n5pRTG-WcsELwQLvgYsF02g1QmvblD6F5OdHkbou2QyMBsw7f3gIVd5BNS0ZVRoab753sS6ZKcNDthSvyYG_yWTwIWkprY-SqqWNyS0tZ6ELXO0K4qCqSVsXjGFZaKB7230ibVZcjG6hpswP4b0dv6a4Ka87W-DNUKwSH0o55y2fRP4Ok_5lX-FA=]

Sources

- 1. Recent progress in the discovery and development of stearoyl CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Hormonal and nutritional regulation of SCD1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCD1 is the critical signaling hub to mediate metabolic diseases: Mechanism and the development of its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Critical role of stearoyl-CoA desaturase–1 (SCD1) in the onset of diet-induced hepatic insulin resistance [jci.org]

- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 13. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Dietary regulation of stearoyl-CoA desaturase 1 gene expression in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. diabetesjournals.org [diabetesjournals.org]

- 23. Plasma-based approach to measure target engagement for liver-targeting stearoyl-CoA desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Crossroads of Palmitoleoyl-Coenzyme A

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the metabolic pathways involving palmitoleoyl-coenzyme A (palmitoleoyl-CoA). As a central node in lipid metabolism, this monounsaturated fatty acyl-CoA thioester is not merely a structural component but an active participant in energy homeostasis and cellular signaling. We will delve into its synthesis, its anabolic and catabolic fates, and its crucial role as a regulatory molecule, supported by field-proven experimental protocols and the causal logic behind their design. The use of its stable lithium salt form in research applications will be a recurring consideration in the methodologies presented.[1][2]

The Genesis of Palmitoleoyl-CoA: The Stearoyl-CoA Desaturase (SCD1) Gateway

The primary route for the endogenous synthesis of palmitoleoyl-CoA is through the desaturation of its saturated counterpart, palmitoyl-CoA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), an integral membrane protein located in the endoplasmic reticulum.[3][4] SCD1 introduces a single cis double bond at the delta-9 position of the fatty acyl chain, a rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs).[3][5] This conversion is critical, as the resulting MUFAs are essential for building complex lipids like phospholipids, triglycerides, and cholesterol esters.[6]

The reaction requires molecular oxygen and utilizes electrons transferred from NADH via cytochrome b5 reductase and cytochrome b5.[4] The ratio of saturated to monounsaturated fatty acids is a tightly regulated parameter crucial for maintaining membrane fluidity and cellular health, placing SCD1 at a critical control point in cellular metabolism.

Caption: Synthesis of Palmitoleoyl-CoA via SCD1.

Experimental Protocol 1: Cellular SCD1 Activity Assay

This protocol provides a robust method for quantifying SCD1 activity in cultured cells by tracking the conversion of a stable isotope-labeled substrate to its monounsaturated product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality Behind Experimental Choices:

-

Stable Isotope Substrate (e.g., Deuterium- or ¹³C-labeled Palmitic Acid): Using a labeled precursor is critical. It allows for the specific detection of the newly synthesized product (labeled palmitoleate) against the background of abundant endogenous, unlabeled fatty acids, providing a true measure of enzyme activity.[3]

-

LC-MS/MS Detection: This is the gold standard for its high sensitivity and specificity. Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) allows for the precise quantification of the parent labeled substrate and the daughter product, even at low concentrations, by monitoring specific mass-to-charge (m/z) transitions.[3]

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HepG2) in 24-well plates and grow to confluence.

-

Pre-incubate cells with the test compound (SCD1 inhibitor or vehicle control) for a specified time (e.g., 1-4 hours) in serum-free media.

-

-

Substrate Incubation:

-

Prepare a solution of deuterium-labeled palmitic acid (d31-Palmitic Acid) complexed to fatty-acid-free Bovine Serum Albumin (BSA) in culture media.

-

Remove the treatment media and add the labeled substrate media to each well. Incubate for a defined period (e.g., 4-6 hours) at 37°C.

-

-

Lipid Extraction (Saponification):

-

Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 500 µL of 2:1 (v/v) Chloroform:Methanol to each well to lyse the cells and solubilize lipids.

-

Transfer the lysate to a glass tube. Add 1 mL of 10% (w/v) KOH in Methanol.

-

Incubate at 80°C for 1 hour to saponify the fatty acids from complex lipids.

-

Allow to cool, then acidify with 1 mL of 6M HCl.

-

Extract the free fatty acids by adding 2 mL of hexane and vortexing vigorously. Centrifuge to separate phases and collect the upper hexane layer. Repeat the extraction.

-

Dry the pooled hexane extracts under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 90:10 Methanol:Water).

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as (A) 10 mM Ammonium Acetate in Water and (B) 90:10 Acetonitrile:Isopropanol.

-

Perform MS analysis in negative ion mode using electrospray ionization (ESI).

-

Set up an MRM method to monitor the specific transitions for d31-palmitic acid and d31-palmitoleic acid.

-

-

Data Analysis:

-

Calculate the peak area for both the substrate and the product.

-

Determine SCD1 activity as the ratio of product to the sum of substrate and product: [d31-Palmitoleate] / ([d31-Palmitate] + [d31-Palmitoleate]) * 100.

-

Anabolic Fates: Incorporation into Complex Lipids

Once synthesized, palmitoleoyl-CoA is a preferred substrate for the synthesis of various classes of lipids that are fundamental to membrane structure and energy storage.

Glycerolipid Synthesis: Building Triglycerides and Phospholipids

Palmitoleoyl-CoA enters the de novo lipogenesis pathway, primarily the Kennedy pathway, to be incorporated into the glycerol backbone of triglycerides (TAGs) and phospholipids (PLs).[7] The initial step is the acylation of glycerol-3-phosphate by Glycerol-3-Phosphate Acyltransferase (GPAT), which often shows a preference for saturated fatty acyl-CoAs like palmitoyl-CoA at the sn-1 position.[8] The subsequent acylation at the sn-2 position by lysophosphatidic acid acyltransferase (LPAAT) frequently utilizes unsaturated acyl-CoAs, making palmitoleoyl-CoA a key substrate for this step. The resulting phosphatidic acid is a branch point, leading either to TAG synthesis via the action of Diacylglycerol Acyltransferase (DGAT) or to phospholipid synthesis.

Caption: Incorporation of Palmitoleoyl-CoA into Glycerolipids.

Protein S-Acylation

Protein S-acylation (commonly called S-palmitoylation) is a reversible post-translational modification where a fatty acid is attached to a cysteine residue via a thioester linkage.[9][10] This process is catalyzed by a family of DHHC palmitoyl acyltransferases (PATs).[2] While palmitoyl-CoA is the most studied substrate, other long-chain fatty acyl-CoAs, including palmitoleoyl-CoA, can also serve as donors.[10] This modification increases the hydrophobicity of a protein, influencing its membrane association, subcellular trafficking, stability, and function in signaling pathways.[9][11][12]

Catabolic Fate: The Beta-Oxidation of a Monounsaturated Acyl-CoA

Like its saturated counterpart, palmitoleoyl-CoA can be transported into the mitochondria via the carnitine shuttle system to undergo beta-oxidation for energy production.[13] However, the presence of the cis-Δ9 double bond necessitates an auxiliary enzyme to resolve a metabolic intermediate that cannot be processed by the core beta-oxidation machinery.

The process begins with three standard cycles of beta-oxidation, shortening the chain by two carbons in each cycle and yielding 3 acetyl-CoA, 3 FADH₂, and 3 NADH. This results in a 10-carbon acyl-CoA intermediate with a cis-Δ3 double bond (cis-Δ3-decenoyl-CoA). This molecule is not a substrate for the next enzyme, acyl-CoA dehydrogenase.[14] At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase intervenes, converting the cis-Δ3 double bond into a trans-Δ2 double bond (trans-Δ2-decenoyl-CoA). This product is a standard substrate for enoyl-CoA hydratase, allowing beta-oxidation to proceed to completion.[15][16]

Caption: Beta-Oxidation pathway for Palmitoleoyl-CoA.

Palmitoleoyl-CoA as a Cellular Signaling Molecule: AMPK Regulation

Beyond its structural and energetic roles, long-chain fatty acyl-CoAs (LCFA-CoAs), including palmitoyl-CoA and palmitoleoyl-CoA, function as direct allosteric activators of AMP-activated protein kinase (AMPK).[17] AMPK is a master regulator of cellular energy homeostasis, activated during times of energy stress (high AMP:ATP ratio). The activation by LCFA-CoAs represents a distinct, feed-forward regulatory mechanism.

This activation is specific to AMPK heterotrimers containing the β1 regulatory subunit.[17][18] The LCFA-CoA binds to a specific allosteric drug and metabolite (ADaM) site located at the interface of the catalytic α-subunit and the carbohydrate-binding module of the β1-subunit.[19] This binding induces a conformational change that activates the kinase, promoting its own oxidation and inhibiting anabolic pathways. For example, activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA.[17] Since malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), its reduction relieves this inhibition, promoting the transport of fatty acyl-CoAs into the mitochondria for beta-oxidation.

Caption: Allosteric activation of AMPK by Palmitoleoyl-CoA.

Core Methodologies for Acyl-CoA Analysis

Studying the metabolic flux and pool sizes of palmitoleoyl-CoA requires robust analytical techniques. The inherent instability and low abundance of acyl-CoA thioesters present unique challenges that can be overcome with optimized protocols.

Experimental Protocol 2: Extraction and Quantification of Acyl-CoAs from Mammalian Cells

This protocol outlines a comprehensive workflow for the extraction of a broad range of acyl-CoAs from cultured cells and their subsequent quantification by LC-MS/MS.

Causality Behind Experimental Choices:

-

Rapid Quenching: Enzymatic activity must be halted instantly to preserve the in vivo state of acyl-CoA pools. Using a pre-chilled organic solvent mixture is highly effective for simultaneous cell lysis, protein precipitation, and quenching.[20]

-

Internal Standard: The addition of an internal standard not present in the sample (e.g., heptadecanoyl-CoA, C17:0-CoA) is crucial. It accounts for variability in extraction efficiency and instrument response, enabling accurate quantification.[1]

-

Solid-Phase Extraction (SPE): SPE is often used to clean up the sample and concentrate the acyl-CoAs, removing interfering salts and phospholipids, which improves the quality of the LC-MS/MS analysis.[1] However, simpler methods using acid precipitation without SPE can be effective, especially for short-chain acyl-CoAs.[21]

Methodology:

-

Cell Harvesting and Quenching:

-

Aspirate culture medium from a 10 cm dish of adherent cells.

-

Immediately add 2 mL of ice-cold 50:50 (v/v) Acetonitrile:Methanol. Scrape the cells and collect the cell suspension.

-

Alternatively, for a larger number of acyl-CoA species, use an acetonitrile/methanol/water (2:2:1 v/v/v) extraction solution.[20]

-

-

Extraction:

-

Add an internal standard (e.g., C17:0-CoA) to the cell suspension.

-

Sonicate the sample on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete cell lysis.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

-

-

Sample Cleanup and Concentration:

-

Transfer the supernatant to a new tube.

-

Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried pellet in 50-100 µL of an appropriate buffer (e.g., 5% Methanol in 50 mM ammonium acetate).

-

Inject onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as (A) 10 mM Ammonium Hydroxide in Water (pH 10.5) and (B) Acetonitrile.[22]

-

Perform MS analysis in positive ion mode using ESI.

-

Set up an MRM method to monitor the neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate moiety), which is characteristic of all acyl-CoA species.[22][23] Quantify using specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Table 1: Example MRM Transitions for Acyl-CoA Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Palmitoyl-CoA (16:0) | 1006.5 | 499.2 | Positive |

| Palmitoleoyl-CoA (16:1) | 1004.5 | 497.2 | Positive |

| Stearoyl-CoA (18:0) | 1034.6 | 527.3 | Positive |

| Oleoyl-CoA (18:1) | 1032.6 | 525.3 | Positive |

| Heptadecanoyl-CoA (IS) | 1020.5 | 513.3 | Positive |

Note: Exact m/z values may vary slightly based on instrumentation and adduction.

Caption: General workflow for acyl-CoA analysis.

Conclusion

Palmitoleoyl-coenzyme A stands as a molecule of profound metabolic importance. Its synthesis via SCD1 is a critical control point that dictates the cellular balance of saturated and monounsaturated fats. Far from being a passive intermediate, it is actively channeled into anabolic pathways for lipid synthesis, catabolized for energy, and serves as a key signaling molecule through the allosteric regulation of AMPK. Understanding these multifaceted roles is essential for researchers in metabolic diseases, oncology, and drug development. The methodologies outlined in this guide provide a robust framework for accurately probing the pathways governed by this pivotal metabolite, enabling a deeper insight into the intricate network of cellular lipid metabolism.

References

-

Magnes, C., Sinner, F., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. Analytical Chemistry.

-

Pinkosky, S. L., et al. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms. Nature Metabolism.

-

Schafferer, S., et al. (2023). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites.

-

Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites.

-

Sustainability Directory. (2026). Palmitoyl-CoA. Lifestyle.

-

Jones, A. E., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship, University of California.

-

Wanders, R. J., et al. (2010). The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results. Journal of Inherited Metabolic Disease.

-

BenchChem. (2025). Application Notes and Protocols for the Extraction of Acetoacetyl-CoA from Biological Samples. BenchChem.

-

Sheng, R., et al. (2021). Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development. Journal of Pancreatology.

-

ResearchGate. (n.d.). Specificity of AMPK activation by palmitoyl-CoA and effects of co-incubations with free palmitate or coenzyme A. ResearchGate.

-

D'Souza, K., et al. (2023). Post-translational palmitoylation of metabolic proteins. Frontiers in Physiology.

-

Taylor & Francis. (n.d.). Palmitoyl CoA – Knowledge and References. Taylor & Francis Online.

-

O'Neill, H. M., et al. (2007). Long-chain acyl-CoA esters inhibit phosphorylation of AMP-activated protein kinase at threonine-172 by LKB1/STRAD/MO25. American Journal of Physiology-Endocrinology and Metabolism.

-

Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid.

-

Li, L. O., et al. (2014). Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. Journal of Lipid Research.

-

Woldegiorgis, G., et al. (2001). The Role of Long Chain Fatty Acyl-CoAs as Signaling Molecules in Cellular Metabolism. Molecular and Cellular Biochemistry.

-

AOCS. (2019). Fatty Acid β-Oxidation. AOCS Lipid Library.

-

Wikipedia. (n.d.). Palmitoyl-CoA. Wikipedia.

-

Zhang, Z., et al. (2026). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry.

-

Jennings, B. C., & Linder, M. E. (2009). Palmitoyl acyltransferases, their substrates, and novel assays to connect them. Methods.

-

Liu, X., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta.

-

Rana, M. S., & Kumar, D. (2018). Fatty acyl donor selectivity in membrane bound O-acyltransferases and communal cell fate decision-making. Current Opinion in Chemical Biology.

-

ResearchGate. (n.d.). Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. ResearchGate.

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf.

-

El-Hattab, S., & Smid, O. (2016). Protein palmitoylation: Palmitoyltransferases and their specificity. Journal of Cellular and Molecular Medicine.

-

Reactome. (n.d.). Beta oxidation of palmitoyl-CoA to myristoyl-CoA. Reactome Pathway Database.

-

Zhang, L., et al. (2008). Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

-

Rocks, O., & Peyker, A. (2021). Open Biology: overview for special issue on dynamics of protein fatty acylation. Open Biology.

-

Lanyon-Hogg, T., et al. (2021). Bivalent recognition of fatty acyl-CoA by a human integral membrane palmitoyltransferase. Proceedings of the National Academy of Sciences.

-

Sun, Y., et al. (2025). Purification of Native Acetyl CoA Carboxylase From Mammalian Cells. Bio-protocol.

-

Zhang, P., et al. (2011). The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.

-

Grankvist, K., et al. (2018). Profiling the metabolism of human cells by deep 13C labeling. Cell Chemical Biology.

-

Chen, X., et al. (2023). Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review. Frontiers in Bioengineering and Biotechnology.

-

Aryal, S. (2023). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Microbe Notes.

-

TNAU Agritech Portal. (n.d.). BIC 101 :: Lecture 26 :: OXIDATION OF FATTY ACIDS. TNAU Agritech Portal.

-

ResearchGate. (n.d.). Palmitoyl-CoA activation of purified AMPK is sensitive to the method of protein immobilization. ResearchGate.

-

AK LECTURES. (2014, August 19). Biochemistry | Basics of Monounsaturated Fat Oxidation [Video]. YouTube.

-

Ellis, A. C., et al. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. bioRxiv.

-

BioAssay Systems. (n.d.). Fatty Acyl-CoA Assay Kit. BioAssay Systems.

-

Collins, J. M., et al. (2009). Hepatic Stearoyl-CoA Desaturase (SCD)-1 Activity and Diacylglycerol but Not Ceramide Concentrations Are Increased in the Nonalcoholic Human Fatty Liver. Diabetes.

-

BT-Labs. (n.d.). Rat Acyl-CoA Desaturase 1, SCD1 ELISA Kit. BT-Labs.

-

Biocompare. (n.d.). SCD1 ELISA Kits. Biocompare.

-

Rahman, M. M., et al. (2020). Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1 isoforms. Nature Metabolism.

-

Pan, M., et al. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry. The Journal of Clinical Endocrinology & Metabolism.

-

Guijas, C., et al. (2016). Rapid Movement of Palmitoleic Acid from Phosphatidylcholine to Phosphatidylinositol in Activated Human Monocytes. Journal of Biological Chemistry.

-

ResearchGate. (n.d.). Effect of palmitoyl-CoA on diacylglycerol biosynthesis. ResearchGate.

-

MINAMS. (n.d.). Synthesis of Fatty Acids, Triacylglycerols, and the Major Membrane Lipids. MINAMS.

Sources

- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bt-laboratory.com [bt-laboratory.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. minams.edu.pk [minams.edu.pk]

- 8. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 12. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]

- 13. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. semanticscholar.org [semanticscholar.org]

- 23. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

The Amphipathic Signal: A Technical Guide to Long-Chain Acyl-CoA Transduction Mechanisms

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Estimated Reading Time: 12 Minutes

Executive Summary: The Metabolite-Signal Paradigm Shift

Historically, Long-Chain Acyl-CoA esters (LC-acyl-CoAs) were viewed strictly as high-energy metabolic intermediates—substrates for

They function through three distinct mechanisms:

-

Allosteric Modulation: Direct binding to ion channels (K

) and enzymes (AMPK, Glucokinase). -

Nuclear Receptor Ligands: Acting as endogenous ligands for transcription factors like HNF-4

. -

Post-Translational Modification (PTM): Serving as the donor substrate for S-palmitoylation, altering protein localization and stability.

This guide dissects these mechanisms with a focus on causality, experimental validation, and quantification.

Part 1: The Biochemistry of Signaling Potency

LC-acyl-CoAs are amphipathic detergents. If left unregulated in the cytosol, they disrupt membrane integrity and inhibit enzymes non-specifically (the "detergent effect"). Therefore, their signaling potency relies on a tightly buffered system.

The "Signal-to-Noise" Controller: ACBP

The cytosolic concentration of free LC-acyl-CoA is maintained in the low nanomolar range (<10 nM), despite a total cellular pool of 5–160

-

Mechanism: ACBP binds LC-acyl-CoAs with high affinity (

~1–10 nM). It protects the acyl-CoA ester from hydrolysis by thioesterases while transporting it to specific signaling targets (e.g., the nucleus or plasma membrane). -

Experimental Implication: When studying these pathways in vitro, simply adding Palmitoyl-CoA to a buffer often leads to micelle formation and artifacts. Protocol Tip: Always use an ACBP-buffered system or a defined molar ratio of Acyl-CoA:BSA (typically 1:1 to 1:4) to mimic physiological "free" concentrations.

Part 2: The Ion Channel Interface (K )

The regulation of ATP-sensitive Potassium (K

Dual-Mode Regulation: Allosteric vs. Covalent

LC-acyl-CoAs regulate the Kir6.2 subunit of the channel through two convergent pathways that antagonize ATP-induced closure.

-

Acute Allosteric Activation: LC-acyl-CoAs bind directly to the Kir6.2 subunit, decreasing its sensitivity to ATP inhibition. This keeps the channel open even when ATP levels are high, effectively acting as a "metabolic brake" on insulin secretion during lipid overload.

-

Covalent S-Palmitoylation: Palmitoyl-CoA specifically palmitoylates Cysteine 166 (C166) on Kir6.2. This PTM enhances the channel's interaction with PIP

(Phosphatidylinositol 4,5-bisphosphate), stabilizing the open state.

Visualization: The K Gating Logic

Figure 1: Dual-regulation of K

Part 3: Nuclear Signaling & The Thioesterase Switch (HNF-4 )

Hepatocyte Nuclear Factor 4

The "Reversible Ligand" Mechanism

HNF-4

-

Binding: LC-acyl-CoAs (C14–C18) bind the LBD.

-

Modulation: Binding alters the oligomerization state (dimer stability) and co-activator recruitment, modulating transcription of target genes (e.g., Glut2, PKLR).

-

Hydrolysis (The Off-Switch): The HNF-4

protein itself hydrolyzes the bound Acyl-CoA into Free Fatty Acid (FFA) and CoASH. The resulting FFA has a lower affinity or distinct binding mode, potentially terminating the signal.

This mechanism suggests that HNF-4

Figure 2: The HNF-4

Part 4: Experimental Workflow - Quantification via LC-MS/MS

Quantifying intracellular LC-acyl-CoAs is notoriously difficult due to their instability and surface adsorption. Standard lipid extraction (Folch/Bligh-Dyer) often results in hydrolysis or loss into the aqueous phase.

The "Single-Phase" Protocol

Objective: Quantify C14:0 to C20:4 CoA species without hydrolysis.

Reagents:

-

Extraction Buffer: 80% Acetonitrile / 20% Water / 0.1% Formic Acid (Acidic pH is critical to stabilize the thioester bond).

-

Internal Standard:

C

Step-by-Step Methodology:

-

Quenching: Immediately quench cell metabolism by adding ice-cold Extraction Buffer directly to the culture plate. Scrape cells on ice.

-

Why: Acyl-CoA turnover is rapid (<5 seconds). Conventional washing with PBS causes ATP depletion and massive shifts in the Acyl-CoA pool.

-

-

Homogenization: Sonication (5 cycles, 30s on/off) at 4°C.

-

Protein Precipitation: Centrifuge at 15,000 x g for 10 min at 4°C. Collect supernatant.

-

Note: Do NOT use Solid Phase Extraction (SPE) unless necessary. SPE columns often irreversibly bind long-chain hydrophobic CoAs, leading to poor recovery of species >C16.

-

-

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters HSS T3).

-

Mobile Phase A: Water + 10mM Ammonium Acetate + 5mM Ammonium Hydroxide (pH 9.0).

-

Mobile Phase B: Acetonitrile + 10mM Ammonium Acetate + 5mM Ammonium Hydroxide.

-

Why High pH? Acyl-CoAs are negatively charged. Basic pH improves peak shape and ionization efficiency in negative mode ESI.

-

-

Detection (MS/MS):

-

Mode: ESI Positive or Negative (Positive often yields better sensitivity for the specific [M+H]+ or [M+2H]2+ precursors).

-

Transition: Monitor the neutral loss of the phosphoadenosine diphosphate moiety (typically -507 Da in positive mode).

-

Data Visualization: Analytical Logic

Figure 3: Optimized LC-MS/MS workflow for Acyl-CoA quantification, prioritizing pH stability and minimal handling.

Summary Table: Interaction Profiles

| Target | Interaction Type | Effector Species | Physiological Outcome |

| HNF-4 | Nuclear Receptor Ligand | C14:0 - C18:0 CoA | Modulation of lipid/glucose metabolic gene expression. |

| K | Allosteric Antagonist | LC-Acyl-CoAs (>C14) | Increases channel open probability; blunts insulin secretion. |

| K | S-Palmitoylation (PTM) | Palmitoyl-CoA (C16) | Increases PIP |

| ACBP | Buffering/Transport | All LC-Acyl-CoAs | Maintains nanomolar free pool; prevents lipotoxicity. |

| Glucokinase | Allosteric Inhibitor | LC-Acyl-CoAs | Reduces glycolytic flux during lipid overload. |

References

-

Hertz, R., et al. (1998). Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha.[5][6] Nature, 392, 512–516.[6][7]

-

Gribble, F. M., et al. (1998). Tissue specificity of K(ATP) channels: the pore subunits Kir6.1 and Kir6.2. Diabetes, 47(9), 1412-1418.

-

Schulze, A., et al. (2020). Palmitoylation of the KATP channel Kir6.2 subunit promotes channel opening by regulating PIP2 sensitivity.[4][8] Proceedings of the National Academy of Sciences (PNAS), 117(20), 11148-11158.

-

Magnes, C., et al. (2005). LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs.[9] Analytical Chemistry, 77(9), 2889-2894.

-

Neess, D., et al. (2015). Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins.[10] Progress in Lipid Research, 59, 1-25.

Sources

- 1. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. ahajournals.org [ahajournals.org]

- 4. pnas.org [pnas.org]

- 5. Fatty acyl-CoA thioesters are ligands of hepatic nuclear factor-4alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | The protein architecture and allosteric landscape of HNF4α [frontiersin.org]

- 8. Palmitoylation of the KATP channel Kir6.2 subunit promotes channel opening by regulating PIP2 sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Divergent Paths of C16:0 and C16:1 CoA: A Technical Guide to Cell Signaling

Executive Summary

In cell signaling and metabolic regulation, the structural difference of a single double bond between Palmitoyl-CoA (C16:0) and Palmitoleoyl-CoA (C16:1n-7) dictates a massive divergence in cellular fate.[1] While Palmitoyl-CoA is the primary driver of de novo ceramide synthesis and lipotoxic ER stress, Palmitoleoyl-CoA acts as a "lipokine" that facilitates safe lipid storage and is the obligate substrate for the activation of Wnt signaling pathways.

This guide details the mechanistic bifurcation of these two acyl-CoAs, focusing on their distinct roles in post-translational modification (PTM) and metabolic signaling, and provides validated protocols for their differentiation.

Part 1: The Biochemical Divergence (The SCD1 Checkpoint)

The fundamental difference begins at the level of Stearoyl-CoA Desaturase-1 (SCD1).[1] Palmitoyl-CoA is the substrate; Palmitoleoyl-CoA is the product.[1][2][3] This enzymatic step is the rate-limiting "gatekeeper" that determines membrane fluidity and signaling potential.[1]

Structural Impact on Signaling

-

Palmitoyl-CoA (Saturated): rigid, linear structure.[1] Promotes phase separation into lipid rafts (liquid-ordered domains).[1] High concentrations lead to membrane stiffening and ER stress.

-

Palmitoleoyl-CoA (Monounsaturated, cis-delta-9): Contains a "kink" in the acyl chain.[1][4] This disrupts packing density, increases membrane fluidity, and alters the binding affinity for specific acyltransferases (e.g., PORCN).

Diagram 1: The Biosynthetic Fork

The following diagram illustrates the conversion of Palmitoyl-CoA to Palmitoleoyl-CoA and their subsequent divergence into distinct signaling and metabolic pathways.

Figure 1: The SCD1 enzymatic checkpoint determines whether the acyl-CoA enters the pro-apoptotic ceramide pathway or the pro-survival Wnt/TAG pathway.[1]

Part 2: The Wnt Signaling Axis (C16:1 Specificity)

The most critical signaling distinction lies in the Wnt pathway . Wnt proteins require a specific lipid modification to be secreted and to bind Frizzled receptors.[4][5]

Mechanism: O-Palmitoleoylation

Unlike most S-palmitoylated proteins (which accept C16:0 via zDHHC enzymes), Wnt ligands are modified by the membrane-bound O-acyltransferase Porcupine (PORCN) .[1][4][5]

-

Specificity: PORCN exhibits a high affinity for Palmitoleoyl-CoA (C16:1) over Palmitoyl-CoA.[1]

-

The "Kink" Requirement: The cis-unsaturation of C16:1 fits the hydrophobic tunnel of PORCN and the Wnt carrier protein (Wntless/WLS), whereas the rigid C16:0 does not process efficiently.

-

Signaling Outcome: Only C16:1-modified Wnt is secreted. Inhibition of SCD1 or PORCN halts Wnt signaling, arresting cell cycle progression and stem cell maintenance.

Key Reference: Takada et al. (2006) demonstrated that Wnt proteins are modified by palmitoleic acid, not palmitic acid, a finding crucial for developing PORCN inhibitors (e.g., LGK974) in cancer therapy.

Part 3: The Lipotoxicity & ER Stress Axis (C16:0 vs. C16:1)

In metabolic signaling, C16:0 and C16:1 play opposing roles regarding cell survival. This is the "Lipotoxicity vs. Lipokine" paradigm.

Palmitoyl-CoA (The Aggressor)

Excess Palmitoyl-CoA that is not desaturated overwhelms the mitochondria and is diverted into the sphingolipid pathway .[1]

-

Pathway: Palmitoyl-CoA + Serine

Sphinganine -

ER Stress: Accumulation of saturated lipids causes rigidification of the ER membrane, activating the Unfolded Protein Response (UPR) sensors (PERK, IRE1

). -

Outcome: Chronic UPR activation leads to CHOP-mediated apoptosis (Lipotoxicity).[1]

Palmitoleoyl-CoA (The Rescuer)

Palmitoleoyl-CoA acts as a "lipokine" to mitigate this stress.[1]

-

Mechanism: It competes with C16:0 for incorporation into diacylglycerols (DAGs).

-

Safe Storage: C16:1-containing DAGs are rapidly converted by DGAT enzymes into neutral Triacylglycerols (TAGs) and stored in Lipid Droplets (LDs).[1]

-

Outcome: This sequesters the toxic lipids, preventing ceramide synthesis and preserving ER membrane fluidity.

Diagram 2: The Lipotoxicity Rescue Mechanism

Figure 2: Palmitoleoyl-CoA rescues cells from Palmitoyl-CoA induced lipotoxicity by channeling flux toward neutral lipid droplets rather than toxic ceramides.[1]

Part 4: Comparison of Signaling Roles

| Feature | Palmitoyl-CoA (C16:0) | Palmitoleoyl-CoA (C16:1) |

| Primary Origin | De novo synthesis (FASN) or diet | Desaturation of C16:0 by SCD1 |

| Physical State | Solid at physiological temp (Rigid) | Liquid at physiological temp (Fluid) |

| Primary PTM | S-Palmitoylation (Cysteine) | O-Palmitoleoylation (Serine) |

| Key Enzyme | zDHHC Family (PATs) | Porcupine (PORCN) |

| Key Signaling Target | Ras, GPCRs, CD36 | Wnt Proteins (Wnt3a, Wnt5a) |

| Metabolic Fate | Ceramide synthesis (if excess) | TAG synthesis / Lipid Droplets |

| Cellular Effect | Pro-inflammatory, Apoptotic (Lipotoxicity) | Pro-survival, Lipokine, Autophagy |

Part 5: Experimental Protocols

Distinguishing C16:0 from C16:1 modifications is difficult because standard Acyl-Biotin Exchange (ABE) detects the bond (thioester), not the lipid identity.

Protocol A: Click Chemistry for Wnt Palmitoleoylation

Use this to validate if your target protein is modified by C16:0 or C16:1.

Reagents:

-

Alk-C16:0 (ω-alkynyl-palmitate)[1]

-

Alk-C16:1 (ω-alkynyl-palmitoleate) – Note: Must be cis-delta-9 specific.[1]

-

Click-iT Reaction Buffer (Copper sulfate, Ascorbate, THPTA ligand).

-

Azide-Biotin or Azide-Fluorophore.[1]

Workflow:

-

Cell Culture: Treat cells (e.g., HEK293T expressing Wnt3a) with 50-100 µM of Alk-C16:0 or Alk-C16:1 for 6-12 hours.

-

Control: Treat with C75 (FASN inhibitor) to reduce endogenous competition.

-

Control: Treat with LGK974 (PORCN inhibitor) to prove specificity.

-

-

Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

-

IP: Immunoprecipitate the target protein (e.g., anti-Wnt3a).

-

Click Reaction: On-bead click reaction with Azide-Biotin (1 hour, RT).

-

Elution & Blot: Elute and run SDS-PAGE. Blot with Streptavidin-HRP.[1]

-

Result Interpretation:

Protocol B: Mass Spectrometry (Lipidomic Profiling)

Use this to quantify the C16:0/C16:1 ratio in the cellular CoA pool.

-

Extraction: Rapidly extract metabolites using cold 80% Methanol (-80°C) to quench enzymatic activity.

-

Separation: Use Reverse-Phase LC (C18 column).[1]

-

Mobile Phase: Ammonium Acetate/Methanol gradient.

-

-

Detection: Triple Quadrupole MS (LC-MS/MS) in Positive Ion Mode .

-

Monitor specific transitions for Acyl-CoAs (Neutral loss of 507 Da is common for CoA esters).

-

Palmitoyl-CoA Precursor: ~1006 m/z.

-

Palmitoleoyl-CoA Precursor: ~1004 m/z.

-

-

Quantification: Calculate the Desaturation Index (C16:1 / C16:0 ratio). A low index indicates SCD1 inhibition or dysfunction.

References

-

Takada, R., et al. (2006). Monounsaturated fatty acid modification of Wnt protein: essential role of stearoyl-CoA desaturase. Developmental Cell. Link

-

Listenberger, L. L., et al. (2003). Triglyceride accumulation protects against fatty acid-induced lipotoxicity. Proceedings of the National Academy of Sciences (PNAS). Link[1]

-

Rios-Esteves, J., & Resh, M. D. (2013). Stearoyl CoA desaturase is required to produce active, lipid-modified Wnt proteins. Cell Reports. Link

-

Paton, C. M., & Ntambi, J. M. (2009). Biochemical and physiological function of stearoyl-CoA desaturase. American Journal of Physiology-Endocrinology and Metabolism. Link[1]

-

Gao, X., & Hannoush, R. N. (2014). A chemical probe for the palmitoylation of Wnt proteins. Nature Chemical Biology. Link

Sources

- 1. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]

- 2. Stearoyl-CoA desaturase 1 deficiency increases fatty acid oxidation by activating AMP-activated protein kinase in liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study [mdpi.com]

- 4. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

Methodological & Application

Application Note & Protocol: Solubilization and Handling of Palmitoleoyl Coenzyme A Lithium Salt

Introduction & Chemical Physics

Palmitoleoyl Coenzyme A (16:1 n-7 CoA) is a long-chain fatty acyl-CoA thioester essential for studying lipid metabolism, specifically as a substrate for stearoyl-CoA desaturase (SCD) and acyltransferases.

The Lithium salt form is preferred in many applications over the free acid or sodium salt due to its enhanced solubility in aqueous environments. However, successful solubilization requires navigating two competing physical properties:

-

Amphipathicity: The hydrophobic C16:1 tail and the hydrophilic CoA headgroup drive the formation of micelles at very low concentrations (Critical Micelle Concentration, CMC).

-

Thioester Instability: The high-energy thioester bond connecting the fatty acid to the CoA is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures.

This guide provides a rigorous protocol to solubilize Palmitoleoyl-CoA while preserving its structural integrity.

Pre-Solubilization Considerations

Before beginning, researchers must understand the boundaries of the system to prevent experimental artifacts.

Critical Micelle Concentration (CMC)

Long-chain acyl-CoAs form micelles at concentrations as low as 5–50 µM depending on ionic strength.

-

Implication: Stock solutions (typically 1–10 mM) are always micellar.

-

Handling: When diluting from stock to working concentration, kinetics of micelle disassembly can affect enzyme assays. Vortexing is required to ensure homogeneity, but excessive foaming must be avoided to prevent protein denaturation if enzymes are present.

Hydrolytic Stability (pH Dependence)

The thioester bond is the "weak link."

-

pH < 3: Acid-catalyzed hydrolysis occurs (slow).

-

pH 4–6: Maximum stability (Optimal for storage).

-

pH 7–7.5: Acceptable for short-term assays (Half-life: hours to days).

-